Ethyl 4-((4-(thiazol-2-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives, such as Ethyl 4-((4-(thiazol-2-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate, has been a subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazole derivatives have been observed to have several biological activities such as antihypertensive activity, anti-inflammatory activity, antischizophrenia activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Microwave-assisted Synthesis and Biological Activity Evaluation
Researchers have explored the synthesis of molecules containing this compound via microwave-assisted methods, investigating their antimicrobial, antilipase, and antiurease activities. Some derivatives showed good to moderate activity against test microorganisms, with specific compounds exhibiting antiurease and antilipase activities (Başoğlu et al., 2013).
Novel Carbazole Derivatives for Antimicrobial and Anticancer Activities
Novel carbazole derivatives synthesized starting from Ethyl 4-((4-(thiazol-2-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate were evaluated for their antibacterial, antifungal, and anticancer activities. Significant antibacterial and antifungal activities were observed in some derivatives, and select compounds were found to be active against the Human Breast Cancer Cell Line MCF7 (Sharma et al., 2014).
Design and Synthesis of GyrB Inhibitors
Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were designed and synthesized, targeting Mycobacterium tuberculosis GyrB inhibitors. Among the compounds studied, one specifically showed promising activity against all tests, including Mycobacterium smegmatis GyrB ATPase assay, Mycobacterium tuberculosis DNA gyrase supercoiling assay, antituberculosis activity, and cytotoxicity (Jeankumar et al., 2013).
Synthesis and Evaluation as Anticancer Agents
The synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and their evaluation as anticancer agents were conducted. Compounds exhibited low IC50 values, indicating strong anticancer agent potential relative to doxorubicin used as a reference (Rehman et al., 2018).
Synthesis of Piperazine Derivatives with Antimicrobial Activities
1-Substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives were synthesized, with some exhibiting better antibacterial activities. The investigation into solvent, acid acceptor, and temperature effects on yields provided optimized conditions for synthesis (Wu Qi, 2014).
Mechanism of Action
Target of Action
Compounds containing a thiazole ring, such as this one, have been found to be biologically active and can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, including donor-acceptor, nucleophilic, and oxidation reactions . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows for electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been found to activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems . This can lead to a wide range of downstream effects, depending on the specific targets and mode of action of the compound.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Properties
IUPAC Name |
ethyl 4-[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5S2/c1-2-26-17(23)20-8-10-21(11-9-20)28(24,25)14-5-3-13(4-6-14)15(22)19-16-18-7-12-27-16/h3-7,12H,2,8-11H2,1H3,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMWSACMGCRQNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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